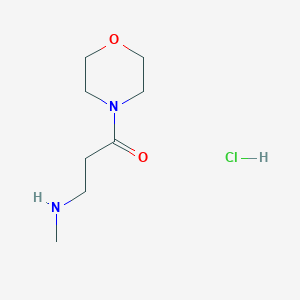

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylamino group, a morpholine ring, and a propanone backbone, making it a versatile molecule for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of morpholine with a suitable ketone, followed by the introduction of a methylamino group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the reaction may be carried out in an anhydrous environment with the use of a strong base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

- **

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Activité Biologique

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride, commonly referred to as a morpholine derivative, has garnered attention in pharmacological research due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H17ClN2O2, with a molecular weight of 208.68 g/mol. Its structure includes a methylamino group, a morpholine ring, and a propanone backbone, which contribute to its pharmacological properties.

Research indicates that this compound exhibits monoamine reuptake inhibition , particularly targeting serotonin and norepinephrine transporters. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety. Additionally, preliminary studies indicate possible anti-inflammatory properties , although further research is necessary to elucidate these effects fully.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Monoamine Reuptake Inhibition | Inhibits serotonin and norepinephrine transporters, potentially alleviating symptoms of depression and anxiety. |

| Anti-inflammatory Effects | Initial findings suggest anti-inflammatory properties that require further investigation. |

| Cytotoxicity | Studies on various cell lines indicate varying degrees of cytotoxicity; specific IC50 values are yet to be established. |

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that this compound effectively modulates neurotransmitter levels in vitro, indicating its potential as an antidepressant agent.

- Potential Anti-inflammatory Activity : Another investigation highlighted the compound's ability to reduce inflammatory markers in cell cultures, suggesting a role in managing inflammatory diseases.

-

Comparative Analysis with Similar Compounds : The compound shares structural similarities with other morpholine derivatives, which also exhibit biological activity. For instance:

Compound Name Structural Features Unique Aspects 3-Amino-1-morpholin-4-yl-propan-1-one Similar backbone; amino substitution Variation in substituents affects activity 4-Methylphenyl-morpholinopropanone Morpholine ring; phenyl substitution Potentially different receptor affinity 2-Morpholinoacetamide Morpholine ring; amide functional group Different reactivity profile due to amide bond

This comparative analysis underscores the unique pharmacological profile of this compound in drug discovery.

Future Directions

The promising biological activities observed necessitate further studies to explore the full therapeutic potential of this compound. Future research should focus on:

- In vivo Studies : To confirm the efficacy and safety profile in living organisms.

- Mechanistic Studies : To better understand the interactions at the molecular level.

- Clinical Trials : To evaluate therapeutic applications in human subjects for conditions like depression, anxiety, and inflammatory diseases.

Applications De Recherche Scientifique

3-(Methylamino)-1-(morpholin-4-yl)propan-1-one hydrochloride is a chemical compound with a methylamino group, a morpholine ring, and a propanone backbone. It has a molecular formula of C8H17ClN2O2 and a molecular weight of 208.68 g/mol. This compound is studied in medicinal chemistry and pharmacology for its unique properties and biological activities.

Scientific Research Applications

This compound has applications in:

- Neurotransmitter systems Studies suggest that the compound affects neurotransmitter systems, especially monoamine reuptake inhibition, suggesting it could potentially treat depression and anxiety disorders.

- Anti-inflammatory properties The compound may also possess anti-inflammatory properties, though further research is needed to confirm this.

- Interactions with biological targets Research indicates that this compound may interact with serotonin and norepinephrine transporters, suggesting potential antidepressant-like effects.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-morpholin-4-yl-propan-1-one | Similar backbone; amino substitution | Variation in substituents affects activity |

| 4-Methylphenyl-morpholinopropanone | Morpholine ring; phenyl substitution | Potentially different receptor affinity |

| 2-Morpholinoacetamide | Morpholine ring; amide functional group | Different reactivity profile due to amide bond |

Propriétés

Formule moléculaire |

C8H17ClN2O2 |

|---|---|

Poids moléculaire |

208.68 g/mol |

Nom IUPAC |

3-(methylamino)-1-morpholin-4-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-3-2-8(11)10-4-6-12-7-5-10;/h9H,2-7H2,1H3;1H |

Clé InChI |

LXWVERWQQVYILB-UHFFFAOYSA-N |

SMILES canonique |

CNCCC(=O)N1CCOCC1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.